molecular formula C21H19N3O4 B2428481 2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 922926-72-5

2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2428481
CAS No.: 922926-72-5
M. Wt: 377.4
InChI Key: KZVWLDNDVMJOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Applications

Research has shown the potential of derivatives of 2-(1,3-dioxoisoindol-2-yl) acetamide in anti-inflammatory applications. Nikalje, Hirani, and Nawle (2015) synthesized a series of these compounds and evaluated them for anti-inflammatory activity using in vitro and in vivo models. The compounds displayed promising anti-inflammatory effects in both models, with molecular docking studies revealing binding affinity towards human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Properties

Several studies have explored the anticonvulsant properties of derivatives of 2-(1,3-dioxoisoindol-2-yl) acetamide. Nikalje, Khan, and Ghodke (2011) designed and synthesized derivatives that were evaluated for their anticonvulsant activity in mice. The compounds exhibited protective effects against maximal electroshock seizure tests, indicating their potential as anticonvulsant agents (Nikalje, Khan, & Ghodke, 2011). Additionally, Kamiński et al. (2011) described the synthesis and anticonvulsant properties of piperazine or morpholine acetamides derived from 2-(1,3-dioxoisoindolin-2-yl)acetamide, with several compounds showing effectiveness in maximal electroshock seizure tests (Kamiński et al., 2011).

Cytotoxic Activity

The compound's derivatives have also been investigated for cytotoxic activity against cancer cells. Moghadam and Amini (2018) synthesized a novel compound derived from the scaffolds of known anti-mitotic agents and tested its cytotoxic activity against various breast cancer cell lines, demonstrating significant cytotoxicity (Moghadam & Amini, 2018).

Polymer Applications

Faghihi et al. (2010) focused on the synthesis of optically active polyamides containing 2-(4-nitro-1,3-dioxoisoindolin-2-yl) succinic acid. These polymers were characterized for various properties, showing solubility in polar organic solvents and potential for various applications (Faghihi, Absalar, & Hajibeygi, 2010).

Allosteric Modulation of Sigma-1 Receptor

Veinberg et al. (2013) synthesized enantiomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide as novel positive allosteric modulators of sigma-1 receptor. Their research demonstrated the effectiveness of certain enantiomers in enhancing sigma-1 receptor activity (Veinberg et al., 2013).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-13-8-9-14(11-17(13)23-10-4-7-19(23)26)22-18(25)12-24-20(27)15-5-2-3-6-16(15)21(24)28/h2-3,5-6,8-9,11H,4,7,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVWLDNDVMJOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.